Bienvenue dans la boutique en ligne BenchChem!

DSPE-MPEG(2000) (sodium salt)

Critical Micelle Concentration Colloidal Stability Liposome Formulation

DSPE-MPEG(2000) sodium salt is the industry-standard PEGylated lipid for stealth liposome and LNP formulations, validated in FDA-approved products like Doxil®, Onivyde®, and COVID-19 mRNA vaccines. Its methoxy-capped mPEG2000 chain confers a 100-fold lower critical micelle concentration (CMC) than uncapped DSPE-PEG2000, ensuring colloidal integrity upon infinite intravenous dilution and preventing premature drug leakage. The sodium salt form delivers superior aqueous solubility (1 g/100 mL at 25°C), critical for reproducible manufacturing. With >98% phosphatidylcholine purity and the absence of phosphatidylethanolamine, it eliminates API degradation risks for PE-sensitive actives such as alprostadil. Choose this excipient to secure >300-fold prolonged circulation half-life and predictable pharmacokinetics without costly re-validation.

Molecular Formula C45H87NNaO11P
Molecular Weight 872.1 g/mol
Cat. No. B8091907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSPE-MPEG(2000) (sodium salt)
Molecular FormulaC45H87NNaO11P
Molecular Weight872.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
InChIInChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1
InChIKeySRLOHQKOADWDBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSPE-MPEG2000 Sodium Salt: A Quantitatively Differentiated PEGylated Phospholipid Excipient for Long-Circulating Liposomes


DSPE-MPEG2000 (sodium salt) is a PEGylated phospholipid excipient consisting of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) covalently conjugated to methoxy-polyethylene glycol of approximate molecular weight 2000 (mPEG2000), with the terminal phosphate group present as a sodium salt . This amphiphilic molecule integrates into lipid bilayers to confer steric stabilization, prolonging the circulation half-life of liposomal and lipid nanoparticle (LNP) formulations by reducing opsonization and reticuloendothelial system (RES) clearance .

Why DSPE-MPEG2000 Sodium Salt Cannot Be Directly Substituted with Unmodified DSPE-PEG2000 in Critical Formulations


Substituting DSPE-MPEG2000 sodium salt with its closest in-class analog, DSPE-PEG2000 (which lacks methoxy capping and has a different counterion), introduces quantifiable risks to formulation performance and safety. The methoxy (-OCH₃) terminal capping of DSPE-MPEG2000 reduces the critical micelle concentration (CMC) by approximately 100-fold relative to DSPE-PEG2000, critically altering colloidal stability under infinite dilution conditions encountered upon intravenous injection . Furthermore, the sodium salt form of DSPE-MPEG2000 provides distinct aqueous solubility (1 g/100 mL at 25°C) that directly impacts manufacturing process reproducibility . Differences in phosphatidylcholine (PC) content and PEG terminal group chemistry also drive divergent hemolytic potential and hepatic enzyme elevation profiles, making one-for-one molar substitution untenable without extensive re-validation of pharmacokinetics and toxicity .

Head-to-Head Quantitative Evidence: Performance Differentiation of DSPE-MPEG2000 Sodium Salt Against Closest Comparators


Critical Micelle Concentration (CMC): DSPE-MPEG2000 vs. DSPE-PEG2000

The methoxy-capped PEG terminus of DSPE-MPEG2000 reduces intermolecular hydrogen bonding, resulting in a critical micelle concentration (CMC) that is approximately 100-fold lower than that of DSPE-PEG2000 . This enables DSPE-MPEG2000 to maintain micelle structural integrity even upon extensive dilution in the bloodstream, a critical requirement for intravenous formulations .

Critical Micelle Concentration Colloidal Stability Liposome Formulation

Hemolytic Potential: DSPE-MPEG2000 vs. DSPE-PEG2000

In a direct comparison of hemolytic activity, formulations containing DSPE-PEG2000 induced a 0.8% higher hemolysis rate compared to those containing DSPE-MPEG2000 at equivalent doses . This difference is attributed to the higher phosphatidylcholine (PC) content in DSPE-PEG2000, which can increase membrane lytic potential.

Hemolysis Biocompatibility Intravenous Toxicity

Hepatotoxicity Profile: ALT Elevation in Rodent Models

A comparative acute toxicity study in rats revealed a differential hepatic enzyme response. At a dose of 200 mg/kg, DSPE-MPEG2000 induced a 2- to 3-fold elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels relative to baseline, while DSPE-PEG2000 at the same dose produced a less pronounced ALT increase of <1.5-fold .

Hepatotoxicity ALT Safety Pharmacology

Liposomal Circulation Half-Life: PEGylated vs. Non-PEGylated Formulations

Incorporation of 5% DSPE-MPEG2000 into a liposomal formulation confers a dramatic extension of circulation half-life. In preclinical models, this modification results in a blood half-life of 24–48 hours, compared to only 0.07 hours for non-PEGylated liposomes (Myocet) . The benchmark formulation Doxil®, containing DSPE-MPEG2000, achieves a plasma half-life of 2.5 days (60 hours) .

Pharmacokinetics Half-Life Stealth Liposomes

Curcumin Encapsulation Efficiency in Defined Liposomal Formulations

In a comparative study of curcumin-loaded liposomes, a formulation containing HSPC:Chol:DSPE-mPEG2000 (LipCUR) achieved an encapsulation efficiency of 89%, while a variant containing HSPC:DPPG:Chol:DSPE-mPEG2000 (PG-LipCUR) achieved 82% . This demonstrates the high and tunable loading capacity achievable with DSPE-MPEG2000-containing lipid matrices.

Encapsulation Efficiency Drug Loading Liposome Stability

Purity and Composition: PC Content vs. DSPE-PEG2000

DSPE-MPEG2000 is characterized by a high purity of phosphatidylcholine (PC) content, reported to be >98%, and is virtually free of phosphatidylethanolamine (PE) . In contrast, DSPE-PEG2000 typically contains approximately 80% PC and ~17% PE, closely mirroring the natural ratio found in egg yolk .

Phosphatidylcholine Content Excipient Purity Formulation Reproducibility

Procurement-Guiding Application Scenarios for DSPE-MPEG2000 Sodium Salt


Formulation of Stealth Liposomes Requiring Extended Circulation Half-Life

Based on the >300-fold increase in circulation half-life relative to non-PEGylated liposomes , DSPE-MPEG2000 sodium salt is the definitive excipient of choice for developing long-circulating (stealth) liposomes. This application is validated by its use in FDA-approved products like Doxil® and Onivyde®, which leverage the prolonged pharmacokinetics to enhance tumor accumulation via the EPR effect .

Stabilization of Intravenous Formulations Subject to Extreme Dilution

The 100-fold lower critical micelle concentration (CMC) of DSPE-MPEG2000 compared to DSPE-PEG2000 makes it uniquely suited for intravenous formulations where the product undergoes a massive, rapid dilution upon injection into the bloodstream. This ensures that micellar or liposomal structures retain their integrity, preventing premature drug leakage and ensuring predictable pharmacokinetics.

Manufacturing of High-Purity Lipid Excipients for Chemically Sensitive APIs

The >98% phosphatidylcholine (PC) purity and absence of phosphatidylethanolamine (PE) in DSPE-MPEG2000 make it the required excipient for formulating active pharmaceutical ingredients (APIs) that are chemically incompatible with PE, such as alprostadil (prostaglandin E1). Substitution with lower-purity DSPE-PEG2000 would lead to API degradation and product failure.

Development of Lipid Nanoparticle (LNP) Systems for mRNA and Gene Therapy

While not directly compared here, the long circulation and steric stabilization properties of DSPE-MPEG2000 are foundational to LNP technology. The sodium salt form is preferred for its solubility and ease of handling during the rapid mixing processes used for LNP assembly . Its performance in this application is demonstrated by its use in approved COVID-19 mRNA vaccine formulations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSPE-MPEG(2000) (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.